Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 1-position, and a carboxylate ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with suitable reagents under controlled conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroimidazole derivatives, while reduction of the ester group can produce alcohol derivatives.
Scientific Research Applications
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the amino and carboxylate groups allows for hydrogen bonding and electrostatic interactions with target molecules, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1H-imidazole-5-carboxylate: Lacks the methyl group at the 1-position.
4-Amino-1-methyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
1-Methyl-1H-imidazole-4,5-dicarboxylate: Contains two carboxylate ester groups at the 4 and 5 positions.
Uniqueness
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-amino-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPYUXHVLFESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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